N~2~-(2,4-dichlorobenzyl)-N-(4-methoxybenzyl)-N~2~-(phenylsulfonyl)glycinamide
Overview
Description
N~2~-(2,4-dichlorobenzyl)-N-(4-methoxybenzyl)-N~2~-(phenylsulfonyl)glycinamide is a complex organic compound characterized by the presence of multiple functional groups, including dichlorobenzyl, methoxybenzyl, and phenylsulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(2,4-dichlorobenzyl)-N-(4-methoxybenzyl)-N~2~-(phenylsulfonyl)glycinamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Glycinamide Core: The glycinamide core can be synthesized through the reaction of glycine with an appropriate amine under acidic or basic conditions.
Introduction of the Dichlorobenzyl Group: The dichlorobenzyl group can be introduced via nucleophilic substitution reactions using 2,4-dichlorobenzyl chloride.
Attachment of the Methoxybenzyl Group: The methoxybenzyl group can be attached through a similar nucleophilic substitution reaction using 4-methoxybenzyl chloride.
Incorporation of the Phenylsulfonyl Group: The phenylsulfonyl group can be introduced through sulfonylation reactions using phenylsulfonyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N~2~-(2,4-dichlorobenzyl)-N-(4-methoxybenzyl)-N~2~-(phenylsulfonyl)glycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N~2~-(2,4-dichlorobenzyl)-N-(4-methoxybenzyl)-N~2~-(phenylsulfonyl)glycinamide has several scientific research applications:
Medicinal Chemistry: The compound may be investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries.
Material Science: The compound’s unique structural features may make it useful in the design of novel materials with specific properties, such as polymers or nanomaterials.
Mechanism of Action
The mechanism by which N2-(2,4-dichlorobenzyl)-N-(4-methoxybenzyl)-N~2~-(phenylsulfonyl)glycinamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of receptor signaling cascades.
Comparison with Similar Compounds
Similar Compounds
N~2~-(2,4-dichlorobenzyl)-N-(4-methoxybenzyl)glycinamide: Lacks the phenylsulfonyl group, which may affect its reactivity and applications.
N~2~-(2,4-dichlorobenzyl)-N~2~-(phenylsulfonyl)glycinamide: Lacks the methoxybenzyl group, potentially altering its chemical properties and biological activity.
N-(4-methoxybenzyl)-N~2~-(phenylsulfonyl)glycinamide: Lacks the dichlorobenzyl group, which may influence its overall behavior in chemical reactions and applications.
Uniqueness
N~2~-(2,4-dichlorobenzyl)-N-(4-methoxybenzyl)-N~2~-(phenylsulfonyl)glycinamide is unique due to the presence of all three functional groups, which confer distinct chemical and biological properties. This combination of groups may enhance its versatility and effectiveness in various applications compared to similar compounds.
Properties
IUPAC Name |
2-[benzenesulfonyl-[(2,4-dichlorophenyl)methyl]amino]-N-[(4-methoxyphenyl)methyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22Cl2N2O4S/c1-31-20-11-7-17(8-12-20)14-26-23(28)16-27(15-18-9-10-19(24)13-22(18)25)32(29,30)21-5-3-2-4-6-21/h2-13H,14-16H2,1H3,(H,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRSYDRNJXZDSHE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CN(CC2=C(C=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22Cl2N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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